molecular formula C15H22O2 B3244496 Phenol, 4-[1-(4-hydroxycyclohexyl)-1-methylethyl]- CAS No. 162133-59-7

Phenol, 4-[1-(4-hydroxycyclohexyl)-1-methylethyl]-

Cat. No.: B3244496
CAS No.: 162133-59-7
M. Wt: 234.33 g/mol
InChI Key: NGCNAHLZDSJVMU-UHFFFAOYSA-N
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Description

Phenol, 4-[1-(4-hydroxycyclohexyl)-1-methylethyl]- is an organic compound with the molecular formula C15H22O2 It is a derivative of phenol, featuring a cyclohexyl group substituted at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 4-[1-(4-hydroxycyclohexyl)-1-methylethyl]- typically involves the reaction of phenol with 4-hydroxycyclohexanone under acidic or basic conditions. The reaction proceeds through the formation of an intermediate, which is then subjected to further chemical transformations to yield the desired product. The reaction conditions, such as temperature, solvent, and catalyst, play a crucial role in determining the yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical processes, including the use of continuous flow reactors and advanced purification techniques. The choice of raw materials, reaction conditions, and purification methods are optimized to ensure high efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Phenol, 4-[1-(4-hydroxycyclohexyl)-1-methylethyl]- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones or other oxygenated derivatives.

    Reduction: Reduction reactions can convert the hydroxyl groups to corresponding alcohols or alkanes.

    Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the phenol ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated phenols.

Scientific Research Applications

Phenol, 4-[1-(4-hydroxycyclohexyl)-1-methylethyl]- has diverse applications in scientific research:

    Chemistry: It is used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.

    Biology: This compound is investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research explores its potential therapeutic applications, such as in drug development and formulation.

    Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Phenol, 4-[1-(4-hydroxycyclohexyl)-1-methylethyl]- involves its interaction with specific molecular targets and pathways. The hydroxyl groups on the phenol and cyclohexyl moieties can form hydrogen bonds and participate in various biochemical reactions. These interactions can modulate enzyme activity, signal transduction pathways, and cellular processes, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Phenol: A simpler compound with a single hydroxyl group attached to a benzene ring.

    4-Hydroxycyclohexanone: A cyclohexyl derivative with a hydroxyl group and a ketone functional group.

    4-Hydroxybenzyl alcohol: A phenol derivative with a hydroxyl group and a benzyl alcohol moiety.

Uniqueness

Phenol, 4-[1-(4-hydroxycyclohexyl)-1-methylethyl]- is unique due to its combination of phenolic and cyclohexyl structures, which confer distinct chemical and biological properties. This dual functionality allows it to participate in a wide range of reactions and applications, making it a valuable compound in scientific research and industrial processes.

Properties

IUPAC Name

4-[2-(4-hydroxycyclohexyl)propan-2-yl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O2/c1-15(2,11-3-7-13(16)8-4-11)12-5-9-14(17)10-6-12/h3-4,7-8,12,14,16-17H,5-6,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGCNAHLZDSJVMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1CCC(CC1)O)C2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001192399
Record name Phenol, 4-[1-(4-hydroxycyclohexyl)-1-methylethyl]-, trans-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001192399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13804-52-9
Record name Phenol, 4-[1-(4-hydroxycyclohexyl)-1-methylethyl]-, trans-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001192399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Phenol, 4-[1-(4-hydroxycyclohexyl)-1-methylethyl]-
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